REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=1)[CH:10]=[CH:11][C:12](O)=[O:13]>C1C=CC=CC=1>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=1)[CH:10]=[CH:11][C:12]([Cl:3])=[O:13]
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Name
|
|
Quantity
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38 g
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC(=O)O)C=CC1
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
petroleum ether
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
|
Type
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TEMPERATURE
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Details
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under reflux for 1.5 hours
|
Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Type
|
CUSTOM
|
Details
|
giving 59 g
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC(=O)Cl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |